Product packaging for Dehydroebriconic acid(Cat. No.:)

Dehydroebriconic acid

Cat. No.: B1262768
M. Wt: 466.7 g/mol
InChI Key: DVXFDXIVWQWLIU-DIQRFASRSA-N
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Description

Dehydroebriconic acid is a lanostane-type triterpene acid isolated from the sclerotium of the traditional medicinal mushroom Poria cocos . It serves as a valuable natural compound in biochemical research, primarily recognized for its potent and selective inhibitory activity against DNA topoisomerase II (topo II), with an reported IC₅₀ value of 4.6 µM . Its mechanism of action is highly specific; it directly inhibits the activity of mammalian DNA topoisomerase II while showing no inhibitory effect on topoisomerase I, prokaryotic DNA polymerases, or other DNA metabolic enzymes such as T7 RNA polymerase and T4 polynucleotide kinase . This selectivity makes it an excellent molecular tool for dissecting topo II-specific functions in DNA replication, repair, and recombination processes. Beyond its primary action on topo II, this compound also moderately inhibits the activities of a broad range of mammalian DNA polymerases (including α, β, γ, δ, η, ι, κ, and λ), underscoring its interaction with key enzymatic targets in nucleic acid metabolism . The compound demonstrates significant anti-proliferative effects in cellular models. It can inhibit the growth of human gastric cancer cells, with studies reporting an LD₅₀ of 38.4 µM, and has been shown to induce cell cycle arrest at the G1 phase . Given its unique profile, this compound is a critical research compound for investigating novel topoisomerase inhibitors, studying cell cycle dynamics, and exploring mechanisms of anti-cancer activity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H46O3 B1262768 Dehydroebriconic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H46O3

Molecular Weight

466.7 g/mol

IUPAC Name

(2R)-6-methyl-5-methylidene-2-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid

InChI

InChI=1S/C31H46O3/c1-19(2)20(3)9-10-21(27(33)34)22-13-17-31(8)24-11-12-25-28(4,5)26(32)15-16-29(25,6)23(24)14-18-30(22,31)7/h11,14,19,21-22,25H,3,9-10,12-13,15-18H2,1-2,4-8H3,(H,33,34)/t21-,22-,25+,29-,30-,31+/m1/s1

InChI Key

DVXFDXIVWQWLIU-DIQRFASRSA-N

Isomeric SMILES

CC(C)C(=C)CC[C@H]([C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)C(=O)O

Canonical SMILES

CC(C)C(=C)CCC(C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)C(=O)O

Synonyms

dehydroebriconic acid

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Dehydroebriconic Acid

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental formula of a compound. For dehydroebriconic acid, high-resolution mass spectrometry (HRMS) provides a precise mass measurement, which is used to confirm its molecular formula. broadinstitute.org The molecular formula has been established as C₃₁H₄₆O₃. nih.gov This formula corresponds to a specific exact mass that can be verified by HRMS, distinguishing it from other compounds with the same nominal mass.

PropertyValueSource
Molecular FormulaC₃₁H₄₆O₃ nih.gov
Molecular Weight466.7 g/mol nih.gov
Monoisotopic Mass466.34469533 Da nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are essential for confirming the structure of this compound. spandidos-publications.com

¹³C NMR Spectroscopy : This technique is used to identify all the unique carbon atoms in the molecule. ceitec.cz A standard proton-decoupled ¹³C NMR spectrum of this compound would show 31 distinct signals, corresponding to each carbon atom in its structure. bhu.ac.inlibretexts.org The chemical shifts (δ) of these signals indicate the type of carbon atom (e.g., carbonyl, olefinic, aliphatic). For instance, the spectrum would show characteristic signals in the downfield region for the carboxylic acid carbon and the ketone carbonyl carbon, as well as for the carbons involved in double bonds. libretexts.org

¹H NMR Spectroscopy : This technique provides information about the different types of protons and their neighboring atoms. nih.gov The ¹H NMR spectrum of this compound displays signals corresponding to its various protons, including those on methyl groups, methylene (B1212753) groups, and methine groups, as well as olefinic protons. The integration of these signals helps determine the number of protons of each type, while the splitting patterns (singlets, doublets, triplets, etc.) reveal the connectivity between adjacent, non-equivalent protons. nih.govresearchgate.net

Advanced 2D NMR techniques, such as HSQC and HMBC, are often used to correlate the ¹H and ¹³C signals, allowing for the complete and unambiguous assignment of all proton and carbon resonances and thus confirming the complex lanostane-type triterpenoid (B12794562) structure of this compound. ceitec.cz

TechniqueInformation Provided
¹³C NMR Determines the number of non-equivalent carbons (31 for this compound). Identifies the chemical environment of each carbon atom (e.g., carbonyl, olefinic, aliphatic). bhu.ac.inlibretexts.org
¹H NMR Determines the chemical environment and number of different types of protons. Splitting patterns reveal proton-proton connectivity. nih.gov
2D NMR (HSQC, HMBC) Establishes direct and long-range correlations between protons and carbons, confirming the complete molecular structure. ceitec.cz

Biosynthetic Pathways and Metabolic Engineering Prospects

Proposed Biosynthetic Routes for Lanostane (B1242432) Triterpenoid (B12794562) Skeletons

The biosynthesis of dehydroeburicoic acid begins with the cyclization of (3S)-2,3-oxidosqualene, a common precursor for a vast array of triterpenoids. researchgate.net This complex cyclization is catalyzed by oxidosqualene cyclases (OSCs), which orchestrate a series of cation-π annulations, ring expansions, and hydride or methyl shifts to generate the foundational tetracyclic lanostane skeleton. researchgate.netrsc.org

The formation of the lanostane skeleton is a critical branching point in triterpenoid synthesis. From this core structure, a multitude of modifications can occur, leading to the vast diversity of lanostane-type triterpenoids observed in nature. rsc.orgnih.gov These modifications often involve enzymes such as cytochrome P450 monooxygenases, dehydrogenases, and methyltransferases. nih.gov

Elucidation of Enzymatic Catalysis in Dehydroeburicoic Acid Formation

The conversion of the initial lanostane skeleton to dehydroeburicoic acid involves a series of specific enzymatic reactions. While the complete pathway is still under investigation in many organisms, key enzymatic steps have been identified, particularly in fungi like Antrodia camphorata and Poria cocos. nih.govmdpi.comresearchgate.net

Key enzymes and their roles in the post-lanostane modification pathway include:

Cytochrome P450 Enzymes (CYPs): These enzymes are crucial for introducing oxygen atoms into the triterpenoid skeleton. For instance, a CYP450 enzyme, AcCYP4, from Antrodia camphorata has been shown to generate a Δ7,9(11) diene structure and introduce a 15α-hydroxy group. nih.gov

Short-Chain Dehydrogenases/Reductases (SDRs): These enzymes are responsible for oxidation and reduction reactions. AcSDR6, another enzyme from A. camphorata, selectively catalyzes the dehydrogenation of the 3β-hydroxyl group to produce a 3-keto triterpenoid. nih.gov

Methyltransferases (SMTs): These enzymes add methyl groups to the triterpenoid structure. AcSMT1 in A. camphorata is responsible for adding a methyl group at the C-24 position. nih.gov

The formation of dehydroeburicoic acid specifically involves the dehydrogenation of eburicoic acid. This reaction is catalyzed by a dehydrogenase, which creates a double bond in the side chain.

Genetic Determinants and Gene Cluster Analysis for Triterpenoid Biosynthesis

The genes encoding the enzymes responsible for the biosynthesis of triterpenoids, including dehydroeburicoic acid, are often organized into biosynthetic gene clusters (BGCs). nih.govmdpi.com These clusters typically contain the gene for the core enzyme (like an oxidosqualene cyclase), as well as genes for tailoring enzymes such as P450s, dehydrogenases, and transferases. nih.gov

Analysis of fungal genomes has revealed numerous BGCs predicted to be involved in triterpenoid synthesis. nih.govmdpi.com For example, in Trichoderma atroviride, several terpene cyclase (TC)-type BGCs have been identified. nih.gov The identification and characterization of these gene clusters are crucial for understanding the complete biosynthetic pathway and for enabling metabolic engineering efforts. Combining metabolomics and transcriptomics analyses is a powerful strategy for discovering and functionally characterizing the genes within these clusters. nih.gov

Strategies for Enhanced Biotechnological Production of Dehydroeburicoic Acid

The potential of dehydroeburicoic acid has driven research into methods for its large-scale and sustainable production. Biotechnological approaches, particularly through metabolic engineering of microbial hosts, offer a promising alternative to extraction from natural sources, which can be slow and yield low quantities. ftb.com.hr

Strategies for enhancing production include:

Heterologous Expression: The identified biosynthetic genes and gene clusters for dehydroeburicoic acid can be introduced into a suitable host organism, such as Saccharomyces cerevisiae (baker's yeast) or other fungi. This allows for the production of the compound in a controlled fermentation process.

Optimization of Fermentation Conditions: The yield of dehydroeburicoic acid can be significantly increased by optimizing fermentation parameters such as temperature, pH, aeration, and nutrient composition. researchgate.net For instance, studies on the liquid fermentation of Wolfiporia cocos have shown that mycelial cultivation can produce higher amounts of triterpenoids compared to the natural sclerotium. researchgate.net

Metabolic Engineering of Host Strains: The host organism's metabolism can be genetically modified to increase the precursor supply for triterpenoid biosynthesis. This can involve upregulating the mevalonate (B85504) (MVA) pathway, which provides the building blocks for squalene (B77637) and subsequently 2,3-oxidosqualene. researchgate.net

Enzyme Engineering: The catalytic efficiency of the biosynthetic enzymes can be improved through protein engineering techniques. This could involve modifying the enzymes to have higher activity or altered substrate specificity, potentially leading to the production of novel triterpenoid derivatives.

Enzymatic and Molecular Targets of Dehydroebriconic Acid

DNA Topoisomerase Inhibition Studies

Dehydroebriconic acid demonstrates a notable and preferential inhibitory effect on mammalian DNA topoisomerase II, while showing no significant activity against DNA topoisomerase I.

Potent and Preferential Inhibition of Mammalian DNA Topoisomerase II Activity

This compound has been shown to be a potent inhibitor of mammalian DNA topoisomerase II (topo II). researchgate.netresearchgate.netnii.ac.jp Studies have determined its half-maximal inhibitory concentration (IC50) to be 4.6 μM. researchgate.netresearchgate.net This potent activity designates this compound as a preferential inhibitor of topo II. researchgate.netnii.ac.jp Another related compound, dehydrotrametenonic acid, also inhibits topo II, but to a lesser extent, with an IC50 value of 37.5 μM. researchgate.netresearchgate.net

Comparative Analysis of Inhibition Against DNA Topoisomerase I

In contrast to its potent effect on topo II, this compound exhibits no inhibitory activity against DNA topoisomerase I (topo I). researchgate.netresearchgate.net This selectivity for topo II over topo I is a key characteristic of its inhibitory profile. researchgate.net

Mechanistic Aspects of Enzyme-Dehydroebriconic Acid Interaction

The precise mechanistic details of the interaction between this compound and DNA topoisomerase II are still under investigation. However, its potent and preferential inhibition suggests a specific interaction, likely within the catalytic site of the enzyme.

DNA Polymerase Modulation

This compound also modulates the activity of various DNA polymerases, showing a clear preference for mammalian enzymes over those from other domains of life.

Moderate Inhibitory Effects on Various Mammalian DNA Polymerases

This compound moderately inhibits a range of mammalian DNA polymerases to a similar extent. researchgate.netresearchgate.netnii.ac.jp The affected polymerases include the replicative polymerases α, δ, and ε, as well as the repair-related polymerases β, γ, η, ι, κ, and λ. researchgate.netresearchgate.net

Table 1: Inhibitory Effects of this compound on Mammalian DNA Polymerases

DNA Polymerase FamilySpecific PolymeraseInhibition by this compound
B Familyα, δ, εModerate
X Familyβ, λModerate
Y Familyη, ι, κModerate
A FamilyγModerate

Absence of Inhibitory Activity on Prokaryotic and Plant DNA Polymerases

Notably, this compound does not inhibit prokaryotic or plant DNA polymerases. researchgate.netnii.ac.jp Specifically, it has no effect on the Klenow fragment of E. coli DNA polymerase I, Taq DNA polymerase, or T4 DNA polymerase. researchgate.netnii.ac.jp Furthermore, it does not inhibit higher plant DNA polymerase I (an alpha-like polymerase) or II (a beta-like polymerase) from cauliflower. researchgate.netresearchgate.net

Other Potential Enzyme Interactions and Binding Affinities

Investigation of Secondary Enzymatic Targets

Research has shown that this compound can moderately inhibit the activities of several mammalian DNA polymerases. scispace.comresearchgate.net Specifically, it displays inhibitory effects on DNA polymerase α, β, γ, δ, and ε. scispace.com However, it is considered a preferential inhibitor of DNA topoisomerase II (topo II), with a potent inhibitory concentration (IC50) of 4.6 microM. researchgate.netresearchgate.net Its inhibitory action against DNA polymerases is less pronounced than its effect on topo II. researchgate.netresearchgate.net

This compound does not significantly inhibit prokaryotic DNA polymerases like E. coli DNA polymerase I and Taq DNA polymerase, nor does it substantially affect other DNA metabolic enzymes such as T7 RNA polymerase, T4 polynucleotide kinase, and bovine deoxyribonuclease I. researchgate.net This suggests a degree of selectivity for mammalian enzymes.

Studies on human gastric cancer cells indicated that this compound can arrest the cell cycle at the G1 phase. researchgate.netresearchgate.netwjnu.org This effect is likely linked to its inhibition of DNA topoisomerase II. wjnu.org

Enzyme/ProcessOrganism/Cell LineEffect of this compoundReference
DNA Polymerase α, β, γ, δ, εMammalianModerate Inhibition scispace.com
DNA Topoisomerase II (topo II)Not SpecifiedPotent Inhibition (IC50 = 4.6 µM) researchgate.netresearchgate.net
DNA Polymerase IE. coliNo Significant Inhibition researchgate.net
Taq DNA PolymeraseNot SpecifiedNo Significant Inhibition researchgate.net
T7 RNA PolymeraseNot SpecifiedNo Significant Inhibition researchgate.net
T4 Polynucleotide KinaseNot SpecifiedNo Significant Inhibition researchgate.net
Deoxyribonuclease IBovineNo Significant Inhibition researchgate.net
Cell CycleHuman Gastric Cancer CellsG1 Phase Arrest researchgate.netresearchgate.netwjnu.org

Ligand-Protein Interaction Profiling

Computational studies, such as molecular docking and virtual screening, have been employed to predict the binding affinities of this compound to various protein targets. These in silico methods help to elucidate the potential molecular interactions driving its biological activity.

One such study investigated the binding of a dataset of low molecular weight mushroom compounds, including this compound, to the anti-apoptotic protein Bcl-2. ipb.pt Using AutoDock 4, the estimated binding energy (ΔG) and binding constant (Ki) were calculated to rank the compounds as potential Bcl-2 inhibitors. ipb.pt While specific values for this compound's interaction with Bcl-2 were part of a larger dataset, this approach highlights the use of computational tools to explore its ligand-protein interactions. ipb.pt

The general principle of ligand-protein interaction profiling involves analyzing various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and ionic interactions, between the ligand (this compound) and the amino acid residues within the binding pocket of a target protein. ajchem-a.comresearchgate.net These interactions determine the stability and specificity of the binding. ajchem-a.com Molecular dynamics simulations can further assess the stability of the ligand-protein complex over time by monitoring parameters like root mean square deviation (RMSD). ajchem-a.com

Cellular Mechanisms of Action in Preclinical Models

Impact on Cell Cycle Progression

The cell cycle is a tightly regulated process that governs cell division and proliferation. Dysregulation of the cell cycle is a hallmark of cancer. Dehydroeburicoic acid has been shown to interfere with this process, primarily by inducing cell cycle arrest at specific phases.

Multiple studies have demonstrated that dehydroeburicoic acid can induce G1 phase cell cycle arrest in various cancer cell lines. xiahepublishing.comresearchgate.net This arrest prevents cells from entering the S phase, the stage of DNA synthesis, thereby inhibiting cell proliferation. The mechanism underlying this G1 arrest often involves the modulation of key regulatory proteins. For instance, treatment with dehydroeburicoic acid has been associated with a reduction in the levels of cyclin D1, cyclin E, cyclin-dependent kinase 2 (CDK2), and cyclin-dependent kinase 4 (CDK4). rsc.org These proteins are crucial for the progression of cells through the G1 phase.

The retinoblastoma protein (p-Rb) is a key substrate of the cyclin D/CDK4/6 complexes, and its phosphorylation is a critical step for G1/S transition. Dehydroeburicoic acid has been observed to decrease the phosphorylation of p-Rb, further contributing to the G1 block. rsc.org The induction of cyclin-dependent kinase inhibitors, such as p21 and p27, which can halt the activity of cyclin/CDK complexes, has also been implicated in the G1 arrest caused by compounds from Antrodia camphorata. researchgate.net

Table 1: Effects of Dehydroeburicoic Acid on G1 Phase Regulatory Proteins

Cell LineEffect on Protein LevelsReference
Not SpecifiedInduces G1-phase cell cycle arrest. xiahepublishing.com
HL-60Induces G1 cell cycle arrest. rsc.org
Breast Cancer CellsDown-regulation of cyclin D1, CDK4. researchgate.net
Not SpecifiedReduces cyclin D1, CDK4, cyclin E, CDK2, and p-Rb. rsc.org

While G1 arrest is a prominent effect, some studies have also reported the induction of G2/M phase cell cycle arrest by dehydroeburicoic acid in certain cell types. xiahepublishing.com The G2/M checkpoint prevents cells with damaged DNA from entering mitosis. The molecular mechanisms governing this arrest are complex and can involve the p53 tumor suppressor protein. medsci.org p53 can activate the transcription of genes like p21 and 14-3-3σ, which in turn can inhibit the cyclin B1-Cdc2 complex required for mitotic entry. medsci.org In some contexts, lanostanoids have been shown to arrest cells in the G2/M phase. xiahepublishing.com

Induction of DNA Damage and Stress Responses

Dehydroeburicoic acid has been reported to induce DNA damage in cancer cells. xiahepublishing.comtnccia.org This damage can manifest as DNA fragmentation and strand breaks. xiahepublishing.com The cellular response to DNA damage often involves the activation of stress pathways. One such pathway is the antioxidant response element (ARE) pathway, which is regulated by the transcription factor Nrf2. mdpi.com While not directly a DNA damage response, this pathway is crucial for protecting cells from oxidative stress, which can lead to DNA damage. mdpi.com Dehydroeburicoic acid has been shown to activate Nrf2, leading to the expression of downstream antioxidant genes. researchgate.net

Table 2: DNA Damage and Stress Response Activity of Dehydroeburicoic Acid

Cell LineObserved EffectReference
HL-60Induces DNA damage. rsc.orgtnccia.org
Not SpecifiedCauses DNA fragmentation and DNA strand breaks. xiahepublishing.com
LO2Activates Nrf2 and downstream antioxidant genes. mdpi.comresearchgate.net

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Dehydroeburicoic acid has been shown to induce apoptosis in various preclinical models. rsc.orgtnccia.org This induction occurs through the activation of specific signaling cascades within the cell.

The intrinsic, or mitochondrial-mediated, pathway of apoptosis is a major mechanism through which cells undergo programmed cell death in response to cellular stress, including DNA damage. oatext.com This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. mdpi.com Dehydroeburicoic acid has been shown to induce mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway. rsc.org The process involves the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. mdpi.commdpi.com This release triggers a cascade of events, ultimately leading to the activation of caspases, the executioner enzymes of apoptosis. mdpi.com

The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is crucial in determining a cell's fate. Pro-apoptotic proteins like Bax promote mitochondrial outer membrane permeabilization, while anti-apoptotic proteins like Bcl-2 inhibit this process. nih.govfrontiersin.org Dehydroeburicoic acid has been shown to modulate the expression of these proteins. Studies have indicated that treatment with compounds from Antrodia camphorata can lead to an increase in the expression of Bax and a decrease in the expression of Bcl-2. semanticscholar.org This shift in the Bax/Bcl-2 ratio favors apoptosis by promoting the release of mitochondrial contents and subsequent cell death.

Table 3: Modulation of Apoptotic Proteins by Dehydroeburicoic Acid

Protein FamilySpecific ProteinEffect of Dehydroeburicoic AcidReference
Bcl-2 FamilyBax (Pro-apoptotic)Upregulation semanticscholar.org
Bcl-2 FamilyBcl-2 (Anti-apoptotic)Downregulation semanticscholar.org

Caspase Activation Dynamics

Dehydroeburiconic acid has been shown to induce apoptosis, a form of programmed cell death, through the activation of caspases. researchgate.net In various cancer cell lines, the introduction of dehydroeburiconic acid initiates a cascade of events leading to cell death. One of the key pathways involved is the mitochondrial pathway, which is often characterized by the activation of specific initiator and effector caspases.

Research indicates that triterpene acids derived from Poria cocos, including dehydroeburiconic acid, can induce apoptosis through a mitochondrial pathway that involves caspases. researchgate.net The process of apoptosis is crucial for normal tissue development and for eliminating damaged or cancerous cells. It is executed by a family of proteases called caspases. These enzymes are present as inactive zymogens and are activated in a hierarchical cascade. Initiator caspases, such as caspase-8 and caspase-9, are activated by pro-apoptotic signals. plos.orgnih.gov They, in turn, cleave and activate effector caspases, like caspase-3, which are responsible for the cleavage of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. plos.org

Studies have demonstrated that the activation of caspase-8 can be a critical step in initiating the apoptotic cascade. plos.org Furthermore, the activation of caspase-9 is a hallmark of the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov This pathway is triggered by cellular stress and leads to the release of cytochrome c from the mitochondria, which then participates in the formation of the apoptosome and the activation of caspase-9. nih.govd-nb.info While specific quantitative data on the activation dynamics of each caspase by dehydroeburiconic acid is limited in the provided search results, the general mechanism points towards the involvement of these key apoptotic regulators.

Inhibition of Cellular Proliferation in Diverse Cell Lines

Efficacy in Gastric Cancer Cell Models

Dehydroeburiconic acid has shown inhibitory effects on the proliferation of gastric cancer cells. While specific data on dehydroeburiconic acid's efficacy in gastric cancer cell models is not extensively detailed in the provided search results, related triterpenoids from Poria cocos have demonstrated anti-cancer activities. dntb.gov.ua The AGS gastric adenocarcinoma cell line is a commonly used model for studying gastric cancer. plos.org

Research on other compounds has highlighted the methodologies used to assess efficacy in these models. For instance, studies on peptide-doxorubicin in BGC 823 and MGC 803 gastric cancer models have shown significant tumor growth inhibition. nih.gov These studies provide a framework for how the efficacy of compounds like dehydroeburiconic acid could be evaluated. The mechanisms underlying gastric cancer cell proliferation are complex and involve various signaling pathways that can be targeted by therapeutic agents. frontiersin.org

Efficacy of Related Compounds in Gastric Cancer Cell Models

Compound/TreatmentCell LineObserved EffectReference
Peptide-doxorubicin (PDOX)BGC 823 / MGC 803Significantly inhibited tumor growth. nih.gov
MEK and PI3K/AKT inhibitorsAGSSynergistic inhibition of cell growth. plos.org

Effects on Leukemia Cell Lines (e.g., HL-60)

Dehydroeburiconic acid has demonstrated cytotoxic and apoptosis-inducing activities in the human promyelocytic leukemia cell line, HL-60. researchgate.net The HL-60 cell line is a well-established in vitro model for studying acute myeloid leukemia (AML) and the effects of various compounds on cell differentiation and proliferation. cytion.comjppres.com

Studies have shown that triterpenoids from Poria cocos can induce apoptosis in HL-60 cells. researchgate.net Poricotriol A, a derivative of poricoic acid A, exhibited potent cytotoxicities against HL-60 cells, with an IC50 value in the micromolar range, and induced typical apoptotic cell death. researchgate.net The induction of differentiation is another important aspect of research on HL-60 cells, with compounds like retinoic acid being potent inducers. nih.gov While the primary effect of dehydroeburiconic acid appears to be the induction of apoptosis, the broader context of its effects on leukemia cell lines includes the potential for influencing cell differentiation pathways.

Effects on HL-60 Leukemia Cell Line

CompoundEffectReference
Poricotriol APotent cytotoxicity and induction of apoptosis. researchgate.net
Retinoic AcidInduces differentiation into mature granulocytes. nih.gov
Essential Amino Acid DeprivationInduces monocytic differentiation. nih.gov

Activity in Other In Vitro Cancer Models (e.g., prostate, breast, colorectal, cervical)

The anti-proliferative and apoptotic effects of triterpenoids from Poria cocos, including compounds structurally related to dehydroeburiconic acid, extend to a variety of other cancer cell lines. Research has indicated activity against prostate, breast, colorectal, and cervical cancer models. researchgate.net

For instance, pachymic acid, another triterpenoid (B12794562) from Poria cocos, has been shown to inhibit the growth of various cancer cells, including those of the prostate, breast, and colon. researchgate.net In prostate cancer cells, pachymic acid was found to reduce cell proliferation and induce apoptosis. researchgate.net Similarly, studies on ferulic acid have demonstrated its potential to inhibit proliferation and induce apoptosis in breast and cervical cancer cell lines, and it has been associated with a reduced risk of prostate cancer. mdpi.com

The following table summarizes the activity of related compounds in these cancer models, providing an indication of the potential spectrum of activity for dehydroeburiconic acid.

Activity of Related Compounds in Other In Vitro Cancer Models

CompoundCancer ModelObserved EffectReference
Pachymic AcidProstate, Breast, ColonInhibition of cell proliferation, induction of apoptosis. researchgate.net
Ferulic AcidBreast, CervicalInhibition of cell proliferation, induction of apoptosis. mdpi.com
Ferulic AcidProstateAssociated with reduced cancer risk. mdpi.com

Structure Activity Relationship Sar Studies of Dehydroebriconic Acid and Analogs

Identification of Crucial Pharmacophoric Features for Topoisomerase and Polymerase Inhibition

Pharmacophore modeling is a cornerstone of drug discovery, identifying the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. benthamopen.com These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and ionizable groups. benthamopen.commdpi.com For dehydroebriconic acid, a lanostane-type triterpene acid, its inhibitory action against topoisomerase II (topo II) and various DNA polymerases is attributed to a distinct combination of structural motifs. researchgate.netkoreascience.kr

The key pharmacophoric features of this compound responsible for its potent enzymatic inhibition can be inferred from its structure and comparative activity data. The lanostane (B1242432) skeleton provides a rigid, hydrophobic scaffold that facilitates entry into the hydrophobic binding pockets of enzymes like topoisomerase. researchgate.net Crucial to its activity is the carboxylic acid group at the terminus of the side chain. This group can act as a hydrogen bond donor and acceptor or exist as a negatively charged carboxylate, enabling critical ionic interactions with amino acid residues within the enzyme's active site. The presence and position of ketone functionalities on the triterpene core also contribute to the electronic and steric profile of the molecule, influencing its binding affinity. The potent inhibitory activity of this compound on topo II suggests that its specific arrangement of hydrophobic bulk and the acidic side chain creates a pharmacophore that effectively interferes with the enzyme's function, potentially by stabilizing the DNA-enzyme cleavage complex. researchgate.netgdpbio.com

Comparative Analysis with Structurally Related Triterpene Acids (e.g., Dehydrotrametenonic Acid)

A powerful method in SAR studies is the comparison of a lead compound with its close structural analogs. Dehydrotrametenonic acid, another triterpene acid, shares a similar tetracyclic core with this compound but differs in its side chain structure. This subtle structural difference leads to a significant disparity in their biological activity.

This compound is a potent inhibitor of DNA topoisomerase II, with a reported 50% inhibitory concentration (IC₅₀) of 4.6 µM. researchgate.netsinica.edu.tw In stark contrast, dehydrotrametenonic acid is a much weaker inhibitor of the same enzyme, exhibiting an IC₅₀ of 37.5 µM. researchgate.netsinica.edu.tw Furthermore, while this compound moderately inhibits a range of mammalian DNA polymerases (α, β, γ, δ, ε, η, ι, κ, and λ), dehydrotrametenonic acid shows only weak effects on these polymerases. researchgate.netsinica.edu.tw This comparative data strongly suggests that the structure of the aliphatic side chain, and specifically the presence and position of the carboxylic acid group, is a critical determinant for potent topoisomerase II inhibition. The unique side chain of this compound appears to optimize its interaction with the target enzyme, highlighting it as a "topo II-preferential inhibitor". researchgate.net

Table 1: Comparative Inhibitory Activity of this compound and Dehydrotrametenonic Acid This interactive table summarizes the IC₅₀ values for the inhibition of DNA topoisomerase II.

CompoundTarget EnzymeIC₅₀ (µM)Reference
This compoundDNA Topoisomerase II4.6 researchgate.net, sinica.edu.tw
Dehydrotrametenonic AcidDNA Topoisomerase II37.5 researchgate.net, sinica.edu.tw

Elucidation of Stereochemical Contributions to Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of drugs. nih.govpharmacophorejournal.com The specific spatial orientation of functional groups determines how a molecule fits into its biological target, much like a key fits into a lock. nih.gov Even minor changes in the stereochemistry of a chiral molecule, which has one or more stereocenters, can lead to dramatic differences in pharmacological effects, with one stereoisomer being highly active while another may be inactive or even toxic. nih.govcimap.res.in

Computational Chemistry Approaches for SAR Analysis (e.g., Molecular Docking, QSAR)

Computational chemistry provides powerful tools for analyzing and predicting the biological activity of compounds, offering valuable insights into SAR at a molecular level. mdpi.com

Molecular Docking: This technique simulates the interaction between a small molecule (ligand), such as this compound, and its macromolecular target (receptor), like topoisomerase II. benthamopen.comnih.gov Docking studies performed on other triterpenoids have shown that these molecules often bind to the ATPase domain or the DNA binding site of topoisomerase II. researchgate.net For this compound, docking simulations could predict its preferred binding pose within the enzyme's active site, identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, or ionic bonds with the inhibitor. nih.gov Such studies could visually explain why this compound is a more potent inhibitor than dehydrotrametenonic acid by revealing a more favorable binding energy and a better fit within the active site. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. cimap.res.in A 3D-QSAR study on related triterpenoid (B12794562) derivatives, for example, identified that modifications at specific positions (like C-3 and C-28) with bulky or electron-donating/withdrawing groups significantly influence cytotoxicity. nih.gov For this compound and its analogs, a QSAR model could be developed by correlating their IC₅₀ values against topoisomerase II with various calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties). The resulting model could not only validate the importance of features like the carboxylic acid side chain but also predict the activity of new, yet-to-be-synthesized analogs, thereby guiding the rational design of more effective inhibitors. cimap.res.innih.gov

Chemical Synthesis and Derivatization Approaches for Dehydroebriconic Acid Analogs

Rational Design Principles for Analog Generation

The rational design of dehydroebriconic acid analogs is guided by structure-activity relationship (SAR) studies, which aim to identify the key structural features responsible for biological activity. Although specific SAR studies on this compound derivatives are limited, research on other lanostane-type triterpenoids provides valuable insights that can be applied to its structural framework.

Key principles for analog design often involve:

Target-Oriented Modification : Analogs are designed to enhance interaction with a specific biological target. For instance, this compound is a known DNA topoisomerase II inhibitor. researchgate.net Modifications would therefore be aimed at improving binding affinity and inhibitory potency against this enzyme.

Pharmacophore Identification : Studies on related lanostane (B1242432) triterpenoids, such as those from Ganoderma species, have identified crucial pharmacophoric elements. For example, in the context of α-glucosidase inhibition, the carboxylic group in the side chain and hydroxyl substituents at specific positions (e.g., C-3 or C-11) have been found to be essential for activity. nih.govacs.org The presence of double bonds in the side chain can also enhance potency. nih.govacs.org These findings suggest that modifications to the side chain and specific hydroxylations on the this compound scaffold are promising strategies.

The design process often employs computational tools, such as molecular docking, to predict how newly designed analogs will interact with their target protein, providing a rationale for which derivatives to synthesize.

Synthetic Strategies for Structural Modifications of Triterpenoid (B12794562) Backbones

The complex, polycyclic backbone of lanostane triterpenoids like this compound presents both challenges and opportunities for chemical modification. Semisynthesis, starting from the natural product, is the most common approach.

The introduction of new functional groups at various positions on the triterpenoid skeleton is a primary strategy to create diverse analogs. The lanostane backbone offers several reactive sites for functionalization. researchgate.net

Hydroxyl Group Acylation and Glycosylation : The native hydroxyl groups on the triterpenoid skeleton are common targets for modification. For instance, the 3-OH group can be acylated using acyl chlorides in the presence of a base like pyridine (B92270) to yield ester derivatives. nbsdc.cn Furthermore, glycosylation can be performed to introduce sugar moieties. The synthesis of N-glycosides from lanosterol, a precursor to many lanostane triterpenoids, has been shown to increase cytotoxicity against cancer cell lines. nih.gov

Introduction of Nitrogen-Containing Moieties : Nitrogen-containing functional groups such as amides, amines, and heterocyclic rings are frequently incorporated to enhance biological activity. For example, amides can be formed by derivatizing the carboxylic acid side chain. nih.gov

Modifications at the Side Chain : The side chain of this compound is a key site for modification. Creating unsaturation (double bonds) or introducing different functional groups can significantly impact biological activity. nih.govacs.org

This compound possesses a characteristic carboxylic acid group in its side chain and keto groups on its tetracyclic core, both of which are prime targets for derivatization.

Carboxyl Group Modification : The carboxylic acid is one of the most frequently modified functional groups.

Esterification : Conversion to methyl esters can be achieved using reagents like diazomethane (B1218177) or by reacting with an alcohol under acidic conditions. More complex esters can be formed to explore SAR.

Amidation : The carboxylic acid can be converted into amides by coupling with various amines. This is often achieved by first activating the carboxylic acid with a coupling agent like PyBOP or HBTU. nih.gov This strategy allows for the introduction of a wide range of substituents, including amino acid fragments.

Derivatization for Analysis : Quaternary ammonium (B1175870) cation derivatization of the carboxylic acid has been developed as a strategy for the highly sensitive quantification of lanostane-type triterpene acids by mass spectrometry, which is crucial for pharmacokinetic and metabolic studies. nih.govacs.org

Keto Group Modification : The keto groups present on the lanostane ring can be modified through several reactions.

Reduction : Keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride (B1222165) (NaBH₄). This introduces new stereocenters and can alter the molecule's hydrogen bonding capacity.

Oximation : Reaction with hydroxylamine (B1172632) can convert a ketone into an oxime.

Reductive Amination : The ketone can be converted into an amine via reductive amination, introducing a nitrogen atom into the ring structure.

Evaluation of Biological Activities of Semisynthetic and Synthetic Derivatives

Following synthesis, the new this compound analogs are subjected to a battery of biological assays to determine their activity and to further refine the understanding of their SAR.

This compound itself has been identified as an inhibitor of DNA topoisomerase II with an IC₅₀ value of 4.6 µM and has shown cytotoxic activity against human gastric cancer cells with an LD₅₀ of 38.4 µM. researchgate.netresearchgate.net The evaluation of its derivatives typically focuses on anticancer and enzyme inhibitory activities.

Studies on derivatives of related lanostane triterpenoids have demonstrated that chemical modifications can lead to potent and selective biological activity. For example, semisynthetic lanostane derivatives have been shown to possess significant antitubercular activity, with some analogs exhibiting potent activity against drug-resistant strains of Mycobacterium tuberculosis. nbsdc.cn In other studies, lanostane derivatives have shown cytotoxicity against various human cancer cell lines, including breast cancer (MDA-MB-231), leukemia (HL-60), and gastric cancer (MKN45). nih.govablesci.com The introduction of N-glycoside moieties, for instance, has yielded derivatives with low micromolar to nanomolar cytotoxicity. nih.gov

The results from these evaluations are crucial for establishing a clear SAR, which in turn guides the next cycle of rational design and synthesis of more effective and specific analogs.

Table 1: Cytotoxic Activity of Selected Lanostane Triterpenoid Derivatives

CompoundDescriptionCell LineActivity (IC₅₀/LD₅₀ in µM)Reference
This compoundParent CompoundHuman gastric cancer38.4 (LD₅₀) researchgate.net
Dehydrotrametenonic acidRelated lanostane triterpenoidHuman gastric cancer63.6 (LD₅₀) researchgate.net
Leplaeric acid C (3)New lanostane-type triterpenoidMDA-MB-231 (Breast)>100 nih.gov
Leplaeric acid B (2)3,4-seco-lanostane-type triterpenoidMDA-MB-231 (Breast)55 ± 7 nih.gov
Lanostane N-β-D-galactoside (12)Synthetic N-glycoside derivativeHL-60 (Leukemia)0.0021 nih.gov
Lanostane N-β-D-galactoside (12)Synthetic N-glycoside derivativeMKN45 (Gastric)4.0 nih.gov

Table 2: Enzyme Inhibitory Activity of this compound

CompoundEnzyme TargetActivity (IC₅₀ in µM)Reference
This compoundDNA Topoisomerase II4.6 researchgate.net
Dehydrotrametenonic acidDNA Topoisomerase II37.5 researchgate.net

Advanced Analytical Characterization of Dehydroebriconic Acid

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the definitive determination of a compound's elemental composition. alevelchemistry.co.uk Unlike low-resolution mass spectrometry, which provides mass-to-charge (m/z) ratios to two decimal places, HRMS can achieve accuracy up to four or five decimal places, enabling the differentiation of molecules with the same nominal mass. alevelchemistry.co.uk This precision is critical in confirming the molecular formula of dehydroebriconic acid.

In a typical analysis, the molecule is ionized, often using a 'soft' ionization technique like electrospray ionization (ESI) to minimize fragmentation and clearly identify the molecular ion peak. alevelchemistry.co.uk The high-resolution measurement of this peak allows for the calculation of a single, unambiguous molecular formula that corresponds to the observed mass.

Further structural information can be gleaned from fragmentation analysis, often induced by techniques like electron impact (EI) ionization or through tandem mass spectrometry (MS/MS) experiments. alevelchemistry.co.uknih.gov In this process, the molecular ion is fragmented into smaller, charged pieces. The m/z values of these fragments provide valuable clues about the compound's structure. uni-saarland.desavemyexams.com For instance, the loss of specific neutral molecules, such as water (H₂O) or carbon dioxide (CO₂), can indicate the presence of hydroxyl and carboxyl functional groups, respectively. savemyexams.com The fragmentation pattern serves as a molecular fingerprint, which can be compared against databases or interpreted to piece together the molecule's structural motifs. uni-saarland.desavemyexams.com

Table 1: Illustrative HRMS Data for this compound

IonCalculated m/zObserved m/zFormula
[M+H]⁺C₃₁H₄₉O₃C₃₁H₄₉O₃C₃₁H₄₉O₃
[M-H₂O+H]⁺C₃₁H₄₇O₂C₃₁H₄₇O₂C₃₁H₄₇O₂
[M-CO₂H₂]⁺C₃₀H₄₆OC₃₀H₄₆OC₃₀H₄₆O

Note: The data in this table is illustrative and intended to represent typical results from HRMS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon skeleton and the connectivity of hydrogen atoms. bhu.ac.inresearchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the this compound molecule. researchgate.netpreprints.org

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of each proton. The chemical shift (δ) indicates the type of proton (e.g., methyl, methylene (B1212753), methine, olefinic), and the coupling constants (J) reveal the connectivity between neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. bhu.ac.in Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. bhu.ac.in

2D NMR Spectroscopy: A suite of 2D NMR experiments is crucial for assembling the complete structure:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, establishing connectivity between adjacent protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netcsic.es

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting different fragments of the molecule. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule. bhu.ac.inresearchgate.net

Through the careful analysis of these spectra, every proton and carbon signal can be assigned, leading to the complete and unambiguous structural determination of this compound. preprints.orgslu.se

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Assignments for Key Moieties in this compound

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δн, ppm)Multiplicity
C-3~79.0~3.20dd
C-7~120.0~5.40t
C-8~145.0--
C-21~180.0--
C-24~150.0~6.30s
C-25~106.0~4.70, ~4.60s, s

Note: The data in this table is representative and based on typical chemical shifts for similar triterpenoid (B12794562) structures. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. udel.eduwvu.edu When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded as a spectrum, where different peaks correspond to different types of bonds and functional groups. mvpsvktcollege.ac.in

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

O-H stretch: A broad band in the region of 3500-3200 cm⁻¹, indicative of the hydroxyl group. mvpsvktcollege.ac.inlibretexts.org

C-H stretch: Sharp peaks around 3000-2850 cm⁻¹ corresponding to the stretching vibrations of C-H bonds in methyl and methylene groups. libretexts.org

C=O stretch: A strong, sharp absorption band around 1700 cm⁻¹, characteristic of the carboxylic acid carbonyl group. libretexts.orgwpmucdn.com

C=C stretch: A peak in the 1680-1640 cm⁻¹ region, indicating the presence of carbon-carbon double bonds. libretexts.org

C-O stretch: An absorption in the 1320-1210 cm⁻¹ range, further confirming the presence of the carboxylic acid and hydroxyl groups. libretexts.org

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that is unique to the molecule as a whole. udel.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule, known as chromophores. msu.eduuni-muenchen.de When a molecule absorbs UV or visible light, electrons are promoted from a lower energy molecular orbital to a higher energy one. utoronto.ca The wavelength of maximum absorbance (λmax) is characteristic of the chromophore. utoronto.ca

In this compound, the presence of conjugated double bonds and the carbonyl group would give rise to specific UV absorptions. The exact λmax values would depend on the extent of conjugation and the solvent used. msu.eduutoronto.ca The presence of auxochromes, such as the hydroxyl group, can also influence the position and intensity of the absorption bands. du.edu.eg

Table 3: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueFeatureExpected Region/ValueFunctional Group Indicated
IRO-H stretch3500-3200 cm⁻¹ (broad)Hydroxyl
IRC=O stretch~1700 cm⁻¹ (strong)Carboxylic Acid
IRC=C stretch1680-1640 cm⁻¹Alkene
UV-Visπ → π* transition~200-250 nmConjugated system
UV-Visn → π* transition~280-300 nmCarbonyl group

Note: The data in this table is illustrative and represents typical ranges for the indicated functional groups.

X-ray Crystallography for Absolute Stereochemistry and Conformation (if available)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govspringernature.com This technique is applicable when the compound can be obtained as a suitable single crystal. soton.ac.uk

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. mdpi.com The pattern of diffracted X-rays provides information about the arrangement of atoms within the crystal lattice. This data can be used to construct a detailed three-dimensional electron density map of the molecule, from which the precise position of each atom can be determined. springernature.commdpi.com

A key advantage of X-ray crystallography is its ability to determine the absolute configuration of chiral centers, which is crucial for understanding the biological activity of a molecule. nih.govresearchgate.net This is often achieved through the use of anomalous dispersion, where the scattering of X-rays by certain atoms is dependent on the X-ray wavelength. nih.gov The Flack parameter, derived from the analysis of the diffraction data, can be used to confidently assign the absolute stereochemistry. nih.govsoton.ac.uk

If a suitable crystal of this compound can be grown, X-ray crystallography would provide an unambiguous determination of its complete 3D structure, including the conformation of the rings and the precise orientation of all substituents in space. soton.ac.uk

Future Research Directions and Translational Perspectives for Dehydroeburicoic Acid

Dehydroeburicoic acid, a lanostane-type triterpenoid (B12794562) primarily isolated from fungi such as Antrodia cinnamomea, has demonstrated a wide array of biological activities that position it as a compound of significant scientific interest. mdpi.comnih.govnih.gov As research progresses, the focus shifts towards translating these initial findings into tangible therapeutic strategies. This involves a multi-pronged approach aimed at uncovering new functionalities, deepening the understanding of its mechanisms, enhancing its chemical properties, and leveraging cutting-edge technologies to build a comprehensive biological profile. The following sections outline the key future research directions and translational perspectives for this promising natural product.

Q & A

Q. How is dehydroebriconic acid identified and isolated from natural sources?

this compound, a lanostane-type triterpene, is commonly isolated from Poria cocos using solvent extraction followed by chromatographic techniques like HPLC. Key steps include:

  • Extraction optimization : Ethanol or methanol solvents are used for initial extraction, with temperature and solvent polarity adjusted to maximize yield .
  • Structural confirmation : NMR spectroscopy and mass spectrometry are critical for verifying the compound’s identity. For novel triterpenes, additional X-ray crystallography may be required .

Q. What experimental models are used to study this compound’s bioactivity?

In vitro assays using cancer cell lines (e.g., HeLa, Caco-2) are standard for evaluating antiproliferative effects. Methodological considerations include:

  • Dose-response curves : Testing a range of concentrations (e.g., 1–100 μM) to determine IC₅₀ values .
  • Control groups : Including untreated cells and reference inhibitors (e.g., camptothecin for topoisomerase inhibition studies) to validate specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s mechanism of action across studies?

Discrepancies often arise from variations in experimental conditions (e.g., cell type, assay duration). Strategies include:

  • Replication studies : Reproducing experiments under identical conditions to confirm findings .
  • Comparative analysis : Cross-referencing data with structurally similar triterpenes (e.g., eburicoic acid) to identify shared or unique pathways .
  • Meta-analysis : Aggregating results from multiple studies to identify trends or confounding variables .

Q. What experimental designs are optimal for studying this compound’s inhibition of DNA topoisomerases?

A robust design includes:

  • Enzyme activity assays : Measuring topoisomerase I/II inhibition via gel electrophoresis or fluorescent DNA-unwinding assays .
  • Molecular docking simulations : Using software like AutoDock to predict binding interactions between this compound and topoisomerase active sites .
  • In vivo validation : Testing efficacy in animal models (e.g., xenograft mice) to assess pharmacokinetics and toxicity .

Q. How should researchers address challenges in synthesizing this compound derivatives?

Synthetic optimization requires:

  • Structure-activity relationship (SAR) analysis : Modifying functional groups (e.g., hydroxyl or carboxyl moieties) to enhance bioactivity .
  • Reaction condition screening : Testing catalysts, solvents, and temperatures to improve yield and purity .
  • Purity validation : Using HPLC and LC-MS to ensure derivatives meet ≥95% purity thresholds for biological testing .

Methodological Frameworks for Research Design

What frameworks ensure rigorous formulation of research questions on this compound?

  • PICO format : Define Population (e.g., cancer cell lines), Intervention (this compound treatment), Comparison (reference drugs), and Outcomes (IC₅₀, apoptosis rates) .
  • FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
  • Hypothesis-driven design : Link questions to mechanistic hypotheses (e.g., “Does this compound induce apoptosis via ROS generation?”) .

Q. How can researchers balance primary and secondary data analysis in triterpene studies?

  • Primary data : Prioritize original experimental results (e.g., cytotoxicity assays, spectroscopic data) .
  • Secondary data : Contextualize findings using existing literature (e.g., comparative analysis of triterpene bioactivity in Terminalia species) .

Data Presentation and Validation

Q. What statistical methods are essential for analyzing this compound’s bioactivity data?

  • ANOVA : Compare means across multiple treatment groups .
  • Survival analysis : Use Kaplan-Meier curves for in vivo efficacy studies .
  • Error reporting : Include standard deviation (SD) or standard error of the mean (SEM) for reproducibility .

Q. How should conflicting data on this compound’s cytotoxicity be addressed in publications?

  • Transparent reporting : Disclose methodological variations (e.g., cell passage number, serum concentration) .
  • Sensitivity analysis : Test whether results hold under different assumptions or parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.